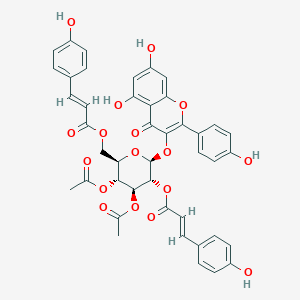

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLHDGGEJKVLAF-FEMPFSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C/C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex acylated flavonoid glycoside. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in deciphering the precise molecular structure of this natural product. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic compound and flavonoid that has been isolated from plant sources such as Quercus ilex (Holm Oak), Asian Lily, and Polygala.[1][2] Flavonoids and their glycosidic derivatives are a major class of plant secondary metabolites known for their diverse biological activities, including antioxidant and anti-inflammatory effects.[1] The intricate structure of this particular molecule, featuring multiple acyl substitutions on the sugar moiety, necessitates a detailed and systematic approach for its complete structural characterization. The definitive structure elucidation of this compound was reported by Karioti and colleagues in 2010, utilizing a combination of advanced spectroscopic techniques.[2][3][4]

Isolation and Purification

The isolation of this compound from its natural source, Quercus ilex leaves, involves a multi-step extraction and chromatographic purification process. A generalized workflow for the isolation of such acylated flavonoid glycosides is presented below.

Experimental Protocol: Extraction and Isolation

While the seminal paper by Karioti et al. provides the most direct details, a general protocol for the isolation of acylated flavonoids from plant material is as follows:

-

Extraction: Dried and powdered plant material (e.g., leaves of Quercus ilex) is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude methanolic extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to remove non-polar and moderately polar constituents. The target acylated flavonoid glycosides typically remain in the more polar fractions (e.g., the ethyl acetate or butanol fraction).

-

Column Chromatography: The polar fraction is subjected to column chromatography over stationary phases like Sephadex LH-20, eluting with methanol. This step serves to separate compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified by preparative HPLC on a C18 column using a gradient elution system, typically with a mixture of water (often acidified with formic or acetic acid) and acetonitrile or methanol. This final step yields the pure compound.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was established through a comprehensive analysis of its spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for determining the molecular formula of the compound.

| Ion | m/z (measured) | Molecular Formula |

| [M+H]⁺ | C₄₃H₃₆O₁₇ |

(Note: The exact measured m/z value is not available in the provided search results, but the molecular formula is confirmed as C43H36O17.)[1]

¹H and ¹³C NMR Spectroscopy

The complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is the cornerstone of the structure elucidation process. While the specific chemical shift values from the primary literature are not fully available in the search results, a representative table structure is provided below, outlining the expected signals for the different moieties of the molecule. The analysis of these spectra, in conjunction with 2D NMR experiments, allows for the unambiguous placement of the acetyl and p-coumaroyl groups on the astragalin core.

Table 1: Representative ¹H NMR Data

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Kaempferol Moiety | |||

| H-6 | d | ||

| H-8 | d | ||

| H-2', H-6' | d | ||

| H-3', H-5' | d | ||

| Glucosyl Moiety | |||

| H-1'' | d | ||

| H-2'' | |||

| H-3'' | |||

| H-4'' | |||

| H-5'' | |||

| H-6''a, H-6''b | |||

| p-Coumaroyl Moieties | |||

| H-2''', H-6''' | d | ||

| H-3''', H-5''' | d | ||

| H-7''' (α) | d | ||

| H-8''' (β) | d | ||

| Acetyl Moieties | |||

| -COCH₃ | s | ||

| -COCH₃ | s |

Table 2: Representative ¹³C NMR Data

| Carbon | Chemical Shift (δ, ppm) |

| Kaempferol Moiety | |

| C-2, C-3, C-4, etc. | |

| Glucosyl Moiety | |

| C-1'', C-2'', etc. | |

| p-Coumaroyl Moieties | |

| C-1''', C-2''', etc. | |

| Acetyl Moieties | |

| -COCH₃ | |

| C=O |

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which helps to identify the spin systems of the kaempferol, glucose, and p-coumaroyl moieties.

-

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the overall structure. It shows correlations between protons and carbons that are two or three bonds apart. The crucial HMBC correlations would be from the protons of the acetyl and p-coumaroyl groups to the carbons of the glucosyl moiety, and from the anomeric proton of the glucose to the C-3 of kaempferol, thus confirming the points of attachment.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY provides information about the spatial proximity of protons, which can help to determine the relative stereochemistry of the molecule.

The logical workflow for interpreting this data to elucidate the final structure is depicted in the following diagram.

Final Structure

The culmination of the spectroscopic analysis leads to the unambiguous structural assignment of this compound. The core structure is astragalin (kaempferol-3-O-glucoside), with two p-coumaroyl groups esterified at the 2'' and 6'' positions of the glucose moiety, and two acetyl groups esterified at the 3'' and 4'' positions.

References

Unveiling a Potent Flavonoid: A Technical Guide to 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural flavonoid, 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin. This polyacylated flavonol glycoside has garnered interest for its potential antioxidant and anti-inflammatory properties. This document details its primary natural sources, presents quantitative data from key studies, outlines experimental protocols for its isolation, and explores its potential biological activities and associated signaling pathways.

Natural Occurrences of a Complex Flavonoid

This compound has been identified in a variety of plant species, indicating a widespread, albeit often in complex mixtures of related compounds, distribution. The primary documented natural sources include:

-

Quercus ilex (Holm Oak): The leaves of this evergreen oak are a particularly rich source of a variety of polyacylated flavonoid glucosides, including the title compound.[1][2][3]

-

Loropetalum chinense (Chinese Fringe Flower): This ornamental shrub is another confirmed source of this compound.

-

Petasites hybridus (Butterbur): This perennial plant has been identified as containing the compound.

-

Polygala (Milkwort) species: The compound has been reported in this genus of flowering plants.[4]

-

Asian Lily: This herbaceous plant is also cited as a natural source.[4]

Quantitative Analysis from Natural Sources

To date, the most comprehensive quantitative data for this compound comes from the analysis of Quercus ilex leaves. The following table summarizes the findings from a key study in this area.

| Plant Source | Plant Part | Compound | Yield (% w/w of dry plant material) | Analytical Method | Reference |

| Quercus ilex | Leaves | This compound | Not explicitly quantified individually, but isolated as part of a complex mixture of acylated flavonol glucosides. | HPLC-DAD-MS, 2D NMR | Karioti et al., 2010 |

Experimental Protocols: Isolation and Characterization

The isolation and purification of this compound from its natural sources require multi-step chromatographic techniques due to the presence of complex mixtures of structurally similar compounds. The following protocol is a composite methodology based on the successful isolation from Quercus ilex leaves.

Extraction

-

Plant Material: Air-dried and powdered leaves of Quercus ilex.

-

Solvent: Methanol (MeOH).

-

Procedure:

-

Macerate the powdered leaves with methanol at room temperature.

-

Repeat the extraction process multiple times to ensure exhaustive extraction.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Fractionation

-

Procedure:

-

Suspend the crude methanolic extract in a mixture of H₂O and MeOH (9:1 v/v).

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to remove non-polar and moderately polar interfering compounds.

-

The target acylated flavonoids will predominantly remain in the aqueous methanolic fraction.

-

Chromatographic Purification

-

Step 1: Vacuum Liquid Chromatography (VLC)

-

Stationary Phase: Silica gel.

-

Mobile Phase: A stepwise gradient of increasing polarity, starting with CH₂Cl₂ and gradually increasing the proportion of MeOH.

-

Outcome: Broad separation of the extract into several fractions based on polarity.

-

-

Step 2: Column Chromatography (CC)

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol (MeOH).

-

Procedure: Subject the flavonoid-rich fractions from VLC to size-exclusion chromatography on Sephadex LH-20 to separate compounds based on their molecular size.

-

-

Step 3: High-Performance Liquid Chromatography (HPLC)

-

System: Preparative or semi-preparative HPLC.

-

Stationary Phase: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (ACN) in water (H₂O), often with a small percentage of formic acid or acetic acid to improve peak shape.

-

Detection: Diode-Array Detector (DAD) to monitor the elution profile at multiple wavelengths.

-

Outcome: Isolation of pure this compound.

-

Structure Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for the complete structural assignment of the complex acylated flavonoid, including the positions of the acetyl and p-coumaroyl groups.

Biological Activity and Potential Signaling Pathways

While research specifically on this compound is limited, the broader class of flavonoids is known to possess significant biological activities. The presence of multiple acyl groups can enhance the lipophilicity and potentially the bioactivity of the parent molecule, astragalin.

Antioxidant and Anti-inflammatory Effects

The compound is reported to have antioxidant and anti-inflammatory effects.[4] Flavonoids, in general, can exert these effects through various mechanisms, including:

-

Direct Radical Scavenging: Donating a hydrogen atom or an electron to free radicals, thereby neutralizing them.

-

Chelation of Metal Ions: Binding to metal ions like iron and copper, which can catalyze the formation of reactive oxygen species.

-

Modulation of Enzyme Activity: Inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

Potential Modulation of Inflammatory Signaling Pathways

Based on the known activities of other flavonoids, this compound may influence key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition can lead to a reduction in the production of pro-inflammatory cytokines and mediators.

Further research is warranted to elucidate the specific molecular targets and mechanisms of action of this compound and to fully understand its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the study of this complex and promising natural product.

References

An In-depth Technical Guide on the Isolation of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin from Quercus ilex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and potential biological significance of 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin, a complex polyacylated flavonoid glycoside found in the leaves of the Holm oak (Quercus ilex). This document details the experimental protocols for extraction and purification, presents key analytical data, and illustrates the procedural workflow and a relevant biological signaling pathway.

Introduction

Quercus ilex L. (Holm oak) is an evergreen tree native to the Mediterranean region, whose leaves are a rich source of various phenolic compounds, including a diverse array of acylated flavonol glycosides.[1][2] Among these, this compound stands out due to its complex structure. This molecule consists of a kaempferol aglycone linked to a glucose moiety, which is further substituted with two p-coumaroyl groups and two acetyl groups. Acylation of flavonoid glycosides can significantly influence their bioavailability, stability, and biological activity, making them promising candidates for pharmaceutical research and development.[3][4] The parent compound, astragalin (kaempferol-3-O-glucoside), is known for its antioxidant and anti-inflammatory properties. The addition of acetyl and p-coumaroyl groups may enhance these effects.[5]

This guide is based on established methodologies for the isolation of polyacylated flavonoids from Quercus ilex, with a focus on providing detailed, actionable protocols for researchers.[1][2]

Physicochemical and Spectroscopic Data

The structural characterization of this compound is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₃H₃₆O₁₇ | [5] |

| Molecular Weight | 824.75 g/mol | --- |

| CAS Number | 137018-33-8 | --- |

| General Class | Polyacylated Flavonoid Glycoside | [1] |

| Aglycone | Kaempferol | [1] |

| Sugar Moiety | Glucose | [1] |

| Acyl Groups | 2 x p-coumaroyl, 2 x acetyl | [2] |

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Note: The following data are representative for the structural moieties of the compound, compiled from literature on similar acylated kaempferol glycosides. Exact chemical shifts for the complete molecule require direct experimental measurement.

| Position | δH (ppm), Mult. (J in Hz) | δC (ppm) |

| Kaempferol Moiety | ||

| 2 | - | 157.6 |

| 3 | - | 134.5 |

| 4 | - | 178.0 |

| 5 | 12.5 (s, 5-OH) | 161.8 |

| 6 | 6.21 (d, J=2.0) | 99.1 |

| 8 | 6.45 (d, J=2.0) | 94.3 |

| 2' | 8.05 (d, J=8.8) | 131.2 |

| 3' | 6.92 (d, J=8.8) | 115.6 |

| 5' | 6.92 (d, J=8.8) | 115.6 |

| 6' | 8.05 (d, J=8.8) | 131.2 |

| Glucose Moiety | ||

| 1'' | 5.4-5.6 (d) | ~102.0 |

| 2'' | ~5.0 | ~75.0 |

| 3'' | ~5.2 | ~74.0 |

| 4'' | ~5.1 | ~70.0 |

| 5'' | ~4.0 | ~76.0 |

| 6''a, 6''b | ~4.3, ~4.5 | ~64.0 |

| p-Coumaroyl Moieties | ||

| 2'''/5''' | 7.4-7.6 (d, J=8.5) | 130.5 |

| 3'''/6''' | 6.7-6.9 (d, J=8.5) | 116.0 |

| 7''' (α-H) | 6.2-6.4 (d, J=16.0) | 115.0 |

| 8''' (β-H) | 7.5-7.7 (d, J=16.0) | 145.0 |

| 9''' (C=O) | - | 167.0 |

| Acetyl Moieties | ||

| CH₃ | 1.9-2.1 (s) | ~21.0 |

| C=O | - | ~170.0 |

Experimental Protocols

The isolation of this compound is a multi-step process requiring careful extraction and chromatographic purification. The total yield of acylated flavonoid glucosides from the initial methanolic extract of Quercus ilex leaves is reported to be approximately 1.22%.[2]

Plant Material and Extraction

-

Collection and Preparation: Collect fresh leaves of Quercus ilex. Air-dry the leaves in a shaded, well-ventilated area until brittle. Grind the dried leaves into a fine powder using a laboratory mill.

-

Maceration: Macerate the powdered leaf material (e.g., 1 kg) with methanol (MeOH, 80%) at room temperature for 48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Solvent Evaporation: Combine the methanolic filtrates and concentrate under reduced pressure at 40°C using a rotary evaporator to yield the crude methanolic extract.

Purification Workflow

The purification involves sequential chromatographic steps to separate the complex mixture of compounds present in the crude extract.

Detailed Chromatographic Protocols

-

Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica gel 60.

-

Procedure: Dry-pack the crude extract onto a small amount of silica gel. Apply this to the top of a sintered glass funnel packed with silica gel.

-

Elution: Perform a step-gradient elution starting with n-hexane, followed by increasing proportions of ethyl acetate (EtOAc) in n-hexane, and finally increasing proportions of methanol (MeOH) in EtOAc.

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a mobile phase of EtOAc:MeOH:H₂O and visualizing under UV light (254/366 nm). Pool fractions that show a characteristic flavonoid profile.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: 100% Methanol.

-

Procedure: Dissolve the pooled flavonoid-rich fractions from VLC in a minimal amount of methanol. Apply the sample to the top of a prepared Sephadex LH-20 column.

-

Elution: Elute with methanol at a constant flow rate. This step effectively separates compounds based on molecular size and polarity, removing tannins and other high molecular weight polyphenols.

-

Fraction Monitoring: Monitor the fractions using analytical HPLC-DAD to identify those enriched in the target acylated glycosides.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: Reversed-phase C18 column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient system of Acetonitrile (ACN, Solvent B) and water with 0.1% formic acid (Solvent A).

-

Gradient Program (Example):

-

0-10 min: 30% B

-

10-40 min: 30% to 70% B

-

40-50 min: 70% to 100% B

-

50-60 min: 100% B (wash)

-

-

Detection: Diode-Array Detector (DAD) monitoring at 330 nm (for coumaroyl groups) and 265 nm (for flavonoid backbone).

-

Procedure: Inject the enriched fractions from the Sephadex column. Collect the peak corresponding to the retention time of the target compound.

-

Post-Purification: Combine pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the pure compound as a powder.

-

Biological Activity and Signaling Pathways

While the specific biological activities of this compound are not yet extensively studied, the activities of its parent aglycone, kaempferol, and related glycosides are well-documented.[6] Kaempferol glycosides exhibit significant antioxidant and anti-inflammatory effects, often by modulating key cellular signaling pathways.[6][7]

One such critical pathway involves the response to inflammatory stimuli like Lipopolysaccharide (LPS). Kaempferol glycosides can mitigate the inflammatory cascade by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, while simultaneously activating the protective Nrf2/HO-1 antioxidant response element pathway.[6][7][8]

Conclusion

This compound represents a highly complex and potentially bioactive natural product from Quercus ilex. The protocols outlined in this guide provide a robust framework for its successful isolation and purification. Further investigation into the specific pharmacological properties of this polyacylated flavonoid is warranted, particularly concerning its anti-inflammatory and antioxidant potential, which could pave the way for novel therapeutic applications. The structural complexity offers a unique opportunity for structure-activity relationship studies, contributing to the broader understanding of how acylation impacts the efficacy of flavonoid glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quercus ilex L. : a rich source of polyacetylated flavonoid glucosides [flore.unifi.it]

- 4. jbnu.elsevierpure.com [jbnu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

The intricate pathway of acylated flavonoid glycoside biosynthesis: A technical guide for researchers

For Immediate Release

This technical guide provides an in-depth exploration of the core biosynthetic pathway of acylated flavonoid glycosides, tailored for researchers, scientists, and drug development professionals. The document outlines the enzymatic cascade responsible for the creation of these complex plant secondary metabolites, presents quantitative data on enzyme kinetics, and offers detailed experimental protocols for their study. Visual diagrams of the key pathways and experimental workflows are included to facilitate a comprehensive understanding.

Introduction: The Significance of Acylated Flavonoid Glycosides

Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities, contributing to plant defense, pigmentation, and signaling.[1][2] Their bioactivity and physicochemical properties, such as solubility and stability, are significantly influenced by various modifications, including glycosylation and acylation.[3][4] Acylated flavonoid glycosides, in particular, represent a vast and structurally diverse group of natural products with significant potential for applications in pharmaceuticals, nutraceuticals, and cosmetics. Understanding their biosynthesis is crucial for harnessing this potential through metabolic engineering and synthetic biology approaches.

The biosynthesis of acylated flavonoid glycosides is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of a flavonoid aglycone core. This core structure is then sequentially modified by two key classes of enzymes: UDP-glycosyltransferases (UGTs) and acyltransferases.[1][2][5]

The Core Biosynthetic Pathway

The formation of acylated flavonoid glycosides is a modular process, building upon the foundational flavonoid structure. The pathway can be conceptually divided into three main stages:

-

Flavonoid Aglycone Formation: This initial stage follows the well-established phenylpropanoid pathway, starting from the amino acid phenylalanine. A series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), and chalcone isomerase (CHI) leads to the production of flavanones, which are the precursors for various flavonoid classes.[5][6][7] Further modifications by enzymes like flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS) generate a diverse array of flavonoid aglycones such as kaempferol, quercetin, and myricetin.[1][8]

-

Glycosylation: The flavonoid aglycones are then glycosylated by UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety, typically from a UDP-sugar donor like UDP-glucose or UDP-rhamnose, to a hydroxyl group on the flavonoid backbone.[3][9] This step is crucial as it increases the solubility and stability of the flavonoid and can also influence its subcellular localization and biological activity.[4]

-

Acylation: The final step in the biosynthesis of many of these compounds is the addition of an acyl group to the sugar moiety of the flavonoid glycoside. This reaction is primarily catalyzed by members of the BAHD acyltransferase family, which utilize acyl-CoA donors such as malonyl-CoA, p-coumaroyl-CoA, or feruloyl-CoA.[2][10][11] Acylation can further modify the properties of the flavonoid glycoside, affecting its color, stability, and interaction with other molecules.[12][13]

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes involved in the biosynthesis of acylated flavonoid glycosides are critical determinants of the final product profile in a given plant species. The following tables summarize key kinetic parameters for selected UDP-glycosyltransferases and BAHD acyltransferases.

Table 1: Kinetic Parameters of Selected Plant Flavonoid UDP-Glycosyltransferases (UGTs)

| Enzyme | Plant Source | Substrate (Aglycone) | Sugar Donor | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Reference |

| VvGT1 | Vitis vinifera | Cyanidin | UDP-Glc | 130 | 0.96 | 0.0074 | [14] |

| VvGT1 | Vitis vinifera | Quercetin | UDP-Glc | 150 | 0.02 | 0.00013 | [14] |

| VvGT5 | Vitis vinifera | Quercetin | UDP-GlcA | 44.8 | 3.31 | 0.0739 | [1] |

| VvGT6 | Vitis vinifera | Kaempferol | UDP-Glc | 13.9 | 0.0016 | 0.000115 | [1] |

| VvGT6 | Vitis vinifera | Quercetin | UDP-Gal | 11.2 | 0.0034 | 0.000304 | [1] |

| SbUGAT4 | Scutellaria baicalensis | Baicalein | UDP-GlcA | 1.8 | - | - | [12] |

| SbUGT2 | Scutellaria baicalensis | Baicalein | UDP-Glc | 100.6 | - | - | [12] |

| AtUGT78D2 | Arabidopsis thaliana | Kaempferol | UDP-Glc | 4.2 | 0.05 | 0.012 | |

| AtUGT78D2 | Arabidopsis thaliana | Quercetin | UDP-Glc | 2.5 | 0.04 | 0.016 |

Table 2: Kinetic Parameters of a Selected Plant BAHD Acyltransferase

| Enzyme | Plant Source | Substrate (Flavonoid Glycoside) | Acyl-CoA Donor | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Dm3MaT3 | Dianthus caryophyllus | Anthocyanidin 3-O-glucoside | Malonyl-CoA | 230 | 12.5 |

Experimental Protocols

The characterization of the enzymes involved in acylated flavonoid glycoside biosynthesis is fundamental to understanding and engineering this pathway. Below are detailed methodologies for key experiments.

Gene Cloning and Heterologous Expression

This protocol describes the general workflow for cloning a candidate gene and expressing the corresponding enzyme for in vitro characterization.

Methodology:

-

Total RNA Extraction: Isolate total RNA from plant tissues known to produce the target acylated flavonoid glycosides using a suitable kit or a guanidinium thiocyanate-phenol-chloroform extraction method.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase and an oligo(dT) or random primers.

-

Gene Amplification: Amplify the coding sequence of the candidate UGT or acyltransferase gene from the cDNA library using gene-specific primers designed based on sequence information from databases. The primers should include restriction sites for cloning into an expression vector.

-

Cloning into Expression Vector: Digest the PCR product and the expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with the corresponding restriction enzymes and ligate the gene insert into the vector.

-

Transformation: Transform the recombinant plasmid into a suitable expression host, such as E. coli BL21(DE3) or Saccharomyces cerevisiae.

-

Heterologous Expression: Grow the transformed cells to an optimal density and induce protein expression with an appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside (IPTG) for E. coli or galactose for yeast).

-

Protein Purification: Harvest the cells, lyse them by sonication or enzymatic digestion, and purify the recombinant protein from the crude extract using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

UDP-Glycosyltransferase (UGT) Enzyme Assay

This protocol utilizes a commercially available bioluminescent assay to quantify UGT activity by measuring the amount of UDP produced.

Materials:

-

Purified recombinant UGT enzyme

-

Flavonoid aglycone substrate (e.g., quercetin, kaempferol)

-

UDP-sugar donor (e.g., UDP-glucose, UDP-rhamnose)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

UDP-Glo™ Glycosyltransferase Assay kit (Promega)

-

Microplate reader capable of measuring luminescence

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, flavonoid aglycone substrate (e.g., 100 µM), and UDP-sugar donor (e.g., 500 µM).

-

Enzyme Addition: Initiate the reaction by adding the purified UGT enzyme to the reaction mixture. Include a negative control reaction without the enzyme.

-

Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

UDP Detection: Stop the reaction and add the UDP Detection Reagent from the UDP-Glo™ kit to each well according to the manufacturer's instructions. This reagent converts the UDP produced into a luminescent signal.

-

Measurement: Incubate the plate at room temperature for 60 minutes in the dark and then measure the luminescence using a microplate reader.

-

Data Analysis: Quantify the amount of UDP produced by comparing the luminescence signal to a standard curve generated with known concentrations of UDP. Calculate the enzyme activity in terms of pmol of product formed per minute per mg of protein.

BAHD Acyltransferase Enzyme Assay

This spectrophotometric assay measures the activity of acyl-CoA dependent acyltransferases by quantifying the release of free Coenzyme A (CoA-SH) using Ellman's reagent (DTNB).

Materials:

-

Purified recombinant BAHD acyltransferase

-

Flavonoid glycoside substrate

-

Acyl-CoA donor (e.g., malonyl-CoA, p-coumaroyl-CoA)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a cuvette, prepare the reaction mixture containing the assay buffer, flavonoid glycoside substrate, and the acyl-CoA donor.

-

DTNB Addition: Add DTNB to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified BAHD acyltransferase.

-

Measurement: Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer. The increase in absorbance is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB2-), which has a high molar extinction coefficient at this wavelength.

-

Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot using the molar extinction coefficient of TNB2- (14,150 M-1cm-1). Determine the enzyme activity in terms of nmol of product formed per minute per mg of protein.

Signaling Pathways and Regulatory Networks

The biosynthesis of acylated flavonoid glycosides is tightly regulated at the transcriptional level. A complex network of transcription factors, including MYB, bHLH, and WD40 proteins, controls the expression of the structural genes of the flavonoid pathway in response to developmental cues and environmental stimuli such as UV light and nutrient availability.[5][15]

Conclusion and Future Directions

The biosynthesis of acylated flavonoid glycosides is a complex and highly regulated metabolic pathway. This guide has provided a comprehensive overview of the core enzymatic steps, quantitative data on key enzymes, and detailed experimental protocols for their investigation. A deeper understanding of this pathway is essential for the targeted production of high-value flavonoid compounds through metabolic engineering of plants and microorganisms.

Future research in this field will likely focus on:

-

The discovery and characterization of novel UGTs and acyltransferases with unique substrate specificities.

-

The elucidation of the three-dimensional structures of these enzymes to understand the molecular basis of their catalysis and regioselectivity.

-

The engineering of these enzymes to create novel acylated flavonoid glycosides with enhanced biological activities.

-

The complete elucidation of the regulatory networks controlling this pathway to enable precise manipulation of flavonoid profiles in plants.

By continuing to unravel the complexities of acylated flavonoid glycoside biosynthesis, the scientific community can unlock the full potential of these versatile natural products for the benefit of human health and industry.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Structure of a flavonoid glucosyltransferase reveals the basis for plant natural product modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. Flavonoid Accumulation in Arabidopsis Repressed in Lignin Synthesis Affects Auxin Transport and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. assaygenie.com [assaygenie.com]

- 11. Enhanced Heterologous Production of Glycosyltransferase UGT76G1 by Co-Expression of Endogenous prpD and malK in Escherichia coli and Its Transglycosylation Application in Production of Rebaudioside [mdpi.com]

- 12. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Local Differentiation of Sugar Donor Specificity of Flavonoid Glycosyltransferase in Lamiales - PMC [pmc.ncbi.nlm.nih.gov]

- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex, polyacylated flavonoid glycoside. As a derivative of astragalin (kaempferol-3-O-glucoside), it belongs to the flavonol subclass of flavonoids. This natural phenolic compound has been isolated from plant sources such as Quercus ilex (Holm Oak), Asian Lily, and members of the Polygala genus.[1] The intricate substitution pattern, featuring both acetyl and p-coumaroyl groups on the sugar moiety, suggests a significant potential for diverse biological activities. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its study, and insights into its potential mechanisms of action.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. While some data is available from various chemical databases, specific experimental values for properties like melting point and precise solubility are not extensively reported in the literature.

| Property | Value | Source |

| Molecular Formula | C43H36O17 | [1][2] |

| Molecular Weight | 824.74 g/mol | [1][2] |

| CAS Number | 137018-33-8 | [1][2] |

| Alternative CAS | 349545-02-4 (Possible isomer) | |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] Specific quantitative data is not readily available. | General flavonoid solubility |

| Melting Point | Not reported | |

| Storage Conditions | 2-8°C, dry, sealed environment |

Experimental Protocols

The isolation and characterization of polyacylated flavonoid glycosides like this compound require a multi-step approach involving extraction, chromatography, and spectroscopy. The following protocols are based on methodologies described for the isolation of similar compounds from Quercus ilex.

Extraction and Isolation

A general workflow for the extraction and isolation of the target compound from plant material is depicted below.

-

Extraction: Dried and powdered plant material (e.g., leaves of Quercus ilex) is extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Liquid-Liquid Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to remove non-polar compounds and enrich the flavonoid fraction in the more polar extracts.

-

Column Chromatography: The enriched fraction is subjected to column chromatography, typically using Sephadex LH-20 with a methanol mobile phase, to separate compounds based on their size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a gradient of acetonitrile and water as the mobile phase.

Structural Characterization

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.

-

High-Performance Liquid Chromatography-Diode Array Detection-Mass Spectrometry (HPLC-DAD-MS): This technique provides initial identification based on retention time, UV-Vis spectrum (which is characteristic for flavonols), and mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR experiments are crucial for the unambiguous structural elucidation. These experiments allow for the assignment of all proton and carbon signals and establish the connectivity between different parts of the molecule, including the positions of the acetyl and p-coumaroyl groups on the sugar moiety.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the biological activities of this compound are limited, its chemical structure, based on the well-studied kaempferol backbone and the presence of p-coumaroyl moieties, suggests potent antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals and chelate metal ions. The presence of multiple hydroxyl groups on the kaempferol core and the phenolic hydroxyl groups of the p-coumaroyl substituents contribute to this activity. The p-coumaroyl groups are known to enhance the antioxidant capacity of flavonoid glycosides.

Anti-inflammatory Activity

Flavonoids, including kaempferol and its derivatives, are known to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. The most prominent of these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Acylated flavonoids can inhibit this pathway at multiple points.

References

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and potential mechanisms of action of the flavonoid 3'',4''-di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1. There is some discrepancy in the literature regarding the CAS number; however, 137018-33-8 is more frequently cited for this specific compound.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | [(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4-diacetyloxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | N/A |

| Molecular Formula | C₄₃H₃₆O₁₇ | [1][2] |

| Molecular Weight | 824.74 g/mol | [1][2] |

| CAS Number | 137018-33-8 | [3][4] |

| Alternate CAS | 349545-02-4 | [5][6] |

| Appearance | Yellow powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Natural Sources | Quercus ilex (Holm oak) leaves, Loropetalum chinense | [1][8] |

Biological Activity and Potential Applications

This compound is a naturally occurring acylated flavonoid glycoside.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their wide range of biological activities.[9] This particular compound has been noted for its antioxidant and anti-inflammatory properties.[2]

The presence of p-coumaroyl moieties is believed to enhance the antioxidant and cytoprotective effects of flavonoid glycosides.[8] Research on related compounds suggests that these activities may be beneficial in the context of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[9]

Experimental Protocols

Isolation and Purification from Quercus ilex

The following is a generalized protocol based on the methodologies for isolating acylated flavonoid glucosides from Quercus ilex leaves.[8]

1. Extraction:

-

Air-dried and powdered leaves of Quercus ilex are macerated with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure.

2. Fractionation:

-

The crude extract is subjected to vacuum liquid chromatography (VLC) on silica gel.

-

Elution is performed with a gradient of increasing polarity, typically starting with dichloromethane and gradually adding methanol.

3. Purification:

-

Fractions containing the target compound are further purified using column chromatography on Sephadex LH-20.

-

Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column.

Antioxidant Activity Assays

Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays can be employed to determine the antioxidant capacity.

Anti-inflammatory Activity Assays

The anti-inflammatory potential can be assessed by measuring the inhibition of pro-inflammatory mediators in cell-based assays, for example, using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, the activities of structurally related flavonoids suggest potential involvement in key cellular signaling cascades. Flavonoids have been shown to modulate pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are critical in the inflammatory response.[9][10]

Potential NF-κB and MAPK Pathway Interactions

The NF-κB signaling pathway is a central regulator of inflammation.[9] Similarly, the MAPK pathways (including ERK, JNK, and p38) are involved in cellular responses to a variety of stimuli and play a role in inflammation.[10] It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of these pathways.

Below are diagrams illustrating the general logic of these pathways and a hypothetical experimental workflow to investigate the compound's effects.

Caption: Potential inhibition of NF-κB and MAPK signaling pathways.

Caption: Experimental workflow for pathway analysis.

Future Directions

Further research is required to fully elucidate the mechanisms of action of this compound. Investigating its effects on a wider range of cellular targets and signaling pathways will be crucial in determining its therapeutic potential. Moreover, preclinical studies in animal models of inflammatory diseases are warranted to validate the in vitro findings. The discrepancy in the reported CAS numbers should also be definitively resolved through further analytical characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. 3',4'-Di-O-acetyl-2',6'-di-O-p-coumaroylastragalin | CAS:137018-33-8 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. | Kaempferol-3-beta-O-glucuronide | 22688-78-4 | Phytochemical Reference - ChemFaces [chemfaces.net]

- 5. syinnovation.co.kr [syinnovation.co.kr]

- 6. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]

- 7. Kaempferol-3-O-(2',6'-di-O-trans-p-coumaroyl)-beta-D-glucopyranoside | CAS:121651-61-4 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of Antioxidant Defenses and NF-κB/ERK Signaling in Anti-Inflammatory Effects of Pterostilbene, a Natural Analogue of Resveratrol [mdpi.com]

An In-depth Technical Guide on the Biological Activity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a naturally occurring polyacylated flavonoid glycoside, a class of compounds gaining significant attention for their diverse biological activities. Isolated from plants such as Holm Oak (Quercus ilex) and Loropetalum chinense, this complex molecule exhibits promising antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide provides a comprehensive overview of the known biological activities of this compound, including available quantitative data, detailed experimental methodologies for relevant assays, and a discussion of the potential signaling pathways involved in its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Flavonoids are a widespread class of polyphenolic secondary metabolites in plants, known for their significant health benefits.[3][4] The biological activities of flavonoids are often enhanced by acylation, the addition of an acyl group, which can increase their lipophilicity and cellular uptake. This compound is a prime example of such a modified flavonoid. Its core structure is astragalin (kaempferol-3-O-glucoside), which is decorated with two acetyl and two p-coumaroyl groups. This complex substitution pattern is believed to contribute to its potent biological effects. While research on this specific compound is emerging, its structural relatives and the broader class of acylated flavonoids have been more extensively studied, providing a basis for understanding its potential therapeutic applications, which are thought to include roles as an anti-tumor, anti-aging, and anti-diabetic agent.[5]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₃H₃₆O₁₇ | [5] |

| Molecular Weight | 824.74 g/mol | [ChemSpider] |

| Appearance | Solid | [Generic] |

| CAS Number | 137018-33-8 | [2] |

Biological Activities and Quantitative Data

The primary reported biological activities of this compound are its cytotoxic, antioxidant, and anti-inflammatory effects.

Cytotoxic Activity

Research has demonstrated the cytotoxic potential of this compound against human cancer cell lines.

| Cell Line | Assay | IC₅₀ (μM) | Publication |

| HeLa (human cervical cancer) | Sulforhodamine B (SRB) assay | < 3 | [1] |

Antioxidant and Anti-inflammatory Activity

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of this compound.

Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a representative method for determining cytotoxicity based on the measurement of cellular protein content.

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed HeLa cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. On the day of treatment, serially dilute the stock solution with complete medium to achieve the desired final concentrations. Add the diluted compound to the wells and incubate for 48-72 hours.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

-

Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Shake the plates for 5 minutes and measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the free radical scavenging ability of a compound.

Objective: To measure the capacity of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

This compound

-

Methanol

-

Ascorbic acid (positive control)

-

96-well plates

Procedure:

-

Sample Preparation: Prepare a stock solution of the test compound in methanol and make serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages (Anti-inflammatory Activity)

This protocol describes a method to evaluate the anti-inflammatory potential of the compound by measuring its effect on nitric oxide production in immune cells.

Objective: To determine the ability of the compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of the Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

Potential Signaling Pathways

While the specific molecular targets of this compound are yet to be fully elucidated, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[7][9] Flavonoids are known to inhibit this pathway at multiple levels.

MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis.[10] The activation of these kinases often leads to the activation of transcription factors that drive inflammatory gene expression. Flavonoids can interfere with the phosphorylation and activation of MAPKs.[8]

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic activity and strong potential for antioxidant and anti-inflammatory effects. The complex acylation pattern likely plays a crucial role in its bioactivity, warranting further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the compound against a broader panel of cancer cell lines and in various antioxidant and anti-inflammatory models to obtain detailed quantitative data.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and the precise mechanisms by which it modulates signaling pathways such as NF-κB and MAPK.

-

In Vivo Studies: Assessing the efficacy and safety of the compound in animal models of relevant diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the contribution of each acyl group to its biological activity.

This in-depth technical guide provides a foundation for future research and development of this compound as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. phcogres.com [phcogres.com]

- 4. mdpi.com [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

Antioxidant Potential of Polyacylated Flavonoid Glucosides: A Technical Guide for Researchers

An in-depth exploration into the antioxidant mechanisms, quantitative activity, and cellular signaling modulation of polyacylated flavonoid glucosides for researchers, scientists, and drug development professionals.

Polyacylated flavonoid glucosides, a diverse group of plant secondary metabolites, are gaining significant attention in the scientific community for their potent antioxidant properties. Characterized by a core flavonoid structure linked to one or more sugar moieties, which are further esterified with various acyl groups, these compounds exhibit enhanced stability and bioavailability compared to their non-acylated counterparts. This technical guide provides a comprehensive overview of their antioxidant potential, detailing experimental protocols, quantitative data, and their influence on key cellular signaling pathways.

Quantitative Antioxidant Activity

The antioxidant capacity of polyacylated flavonoid glucosides is commonly evaluated using various in vitro assays. The following tables summarize the quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging, and Ferric Reducing Antioxidant Power (FRAP) assays.

| Compound | Plant Source | Assay | IC50 / Activity | Reference |

| Chrysoeriol 7-O-[6-O-acetyl-β-D-allopyranosyl]-(1→2)-β-D-glucopyranoside | Stachys bombycina | DPPH | 1.25 x 10⁻² mg/mL | [1] |

| Apigenin 7-O-β-D-(6-p-coumaroyl)-glucopyranoside | Stachys bombycina | DPPH | 7.69 x 10⁻⁴ mg/mL | [1] |

| Acylated Anthocyanins (mixture) | Ipomoea batatas | ABTS | 0.183 mg TEAC/g fresh material | [2] |

| Acylated Anthocyanins (mixture) | Ipomoea batatas | DPPH | IC50 of 6.94 µg/mL | [3] |

| Acylated Anthocyanins (mixture) | Ipomoea batatas | Superoxide Scavenging | IC50 of 3.68 µg/mL | [3] |

Table 1: Antioxidant Activity of Polyacylated Flavonoid Glucosides. IC50 represents the concentration of the compound required to scavenge 50% of the free radicals. TEAC stands for Trolox Equivalent Antioxidant Capacity.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. The following are standard protocols for the key assays mentioned.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

-

Prepare a stock solution of the polyacylated flavonoid glucoside in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a fresh 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate or cuvettes, add varying concentrations of the sample solution.

-

Add the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

A control containing only the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Principle: The reduction of the blue-green ABTS radical cation back to its colorless neutral form is measured spectrophotometrically.

Procedure:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS radical solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of the polyacylated flavonoid glucoside to the diluted ABTS radical solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: The reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex in the presence of antioxidants is monitored spectrophotometrically.

Procedure:

-

Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C before use.

-

Add the sample solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

A standard curve is prepared using known concentrations of FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per gram of sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Principle: The assay measures the ability of antioxidants to prevent the oxidation of a fluorescent probe (2',7'-dichlorofluorescin, DCFH) by peroxyl radicals generated within cells.

Procedure:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until confluent.

-

Wash the cells with PBS and then treat them with the polyacylated flavonoid glucoside and 25 µM DCFH-diacetate (DCFH-DA) for 1 hour.

-

Wash the cells again to remove the extracellular compounds.

-

Add a peroxyl radical initiator, such as 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to the cells.

-

Immediately measure the fluorescence kinetically over 1 hour using a microplate reader with excitation at 485 nm and emission at 538 nm.

-

The antioxidant activity is quantified by calculating the area under the curve, and the results are often expressed as quercetin equivalents.[4][5]

Modulation of Cellular Signaling Pathways

Polyacylated flavonoid glucosides exert their antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.

Mechanism of Activation: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL). While the direct effects of polyacylated flavonoid glucosides on this pathway are still under investigation, it is hypothesized that the acyl groups may enhance cellular uptake and interaction with components of the Nrf2 signaling cascade.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including oxidative stress. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Flavonoids have been shown to modulate these pathways, which can in turn influence cell survival and inflammatory responses. For instance, some flavonoids can inhibit the phosphorylation of p38 MAPK, which is often activated by stress stimuli and can lead to inflammatory responses.[6]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the inflammatory response.

Mechanism of Inhibition: In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Flavonoids, including their acylated glycosides, can inhibit the activation of NF-κB by preventing the degradation of IκB. This inhibitory action on the NF-κB pathway contributes significantly to their anti-inflammatory effects, which are often linked to their antioxidant properties.[7][8]

Conclusion

Polyacylated flavonoid glucosides represent a promising class of natural antioxidants with significant potential for applications in the pharmaceutical and nutraceutical industries. Their enhanced stability and antioxidant capacity, coupled with their ability to modulate key cellular signaling pathways, make them attractive candidates for the development of novel therapeutic agents for oxidative stress-related diseases. Further research is warranted to fully elucidate the structure-activity relationships and the specific molecular targets of this diverse group of compounds. The experimental protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of the antioxidant potential of polyacylated flavonoid glucosides.

References

- 1. [PDF] Two acylated flavonoid glycosides from Stachys bombycina, and their free radical scavenging activity. | Semantic Scholar [semanticscholar.org]

- 2. sdiarticle4.com [sdiarticle4.com]

- 3. [PDF] Studies on antioxidant capacity of anthocyanin extract from purple sweet potato ( Ipomoea batatas L.) | Semantic Scholar [semanticscholar.org]

- 4. Identification of a flavonoid C-glycoside as potent antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF-κB and MAPK in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flavonoids Identified from Korean Scutellaria baicalensis Georgi Inhibit Inflammatory Signaling by Suppressing Activation of NF- κ B and MAPK in RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Disclaimer: Direct experimental data on the anti-inflammatory mechanism of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is limited in publicly available scientific literature. This guide provides a comprehensive overview of its putative anti-inflammatory mechanisms based on the well-documented activities of its structural relatives, including astragalin (kaempferol-3-O-glucoside), kaempferol, and other polyacylated flavonoid glycosides. The proposed mechanisms and experimental data should be considered as a predictive framework for guiding future research on this specific compound.

Introduction

This compound is a complex polyacylated flavonoid glycoside. Its core structure is astragalin, which is a glycoside of the flavonol kaempferol. The addition of acetyl and p-coumaroyl groups can significantly influence its bioavailability and biological activity. Flavonoids, as a class of plant secondary metabolites, are renowned for their diverse pharmacological effects, with anti-inflammatory properties being one of the most extensively studied.[1] The anti-inflammatory actions of flavonoids are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[2]

This technical guide will delve into the probable anti-inflammatory mechanisms of this compound by examining the established activities of its structural components and related molecules. We will explore its potential impact on critical inflammatory signaling cascades, summarize relevant quantitative data from related compounds, and provide detailed experimental protocols for its investigation.

Proposed Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are likely multifactorial, targeting key nodes in the inflammatory response. The primary proposed mechanisms involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of pro-inflammatory enzymes and cytokines.

The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation.[3] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Structurally related flavonoids have been shown to inhibit NF-κB activation.[4] It is proposed that this compound may exert its anti-inflammatory effect by preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit of NF-κB.[5] This, in turn, suppresses the expression of NF-κB-dependent genes, including those encoding for iNOS, COX-2, TNF-α, and IL-6.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of the inflammatory response.[6] This pathway comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, which are activated by various extracellular stimuli, including LPS. Activated MAPKs can phosphorylate and activate downstream transcription factors, such as AP-1, which, along with NF-κB, drives the expression of inflammatory mediators.

Kaempferol and its glycosides have been demonstrated to inhibit the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.[5][7] Therefore, it is highly probable that this compound also attenuates the inflammatory response by downregulating the activation of the MAPK signaling cascade.

The inhibition of the NF-κB and MAPK pathways culminates in the reduced production of key inflammatory mediators:

-

Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): Overproduction of NO by iNOS is a hallmark of inflammation. Numerous flavonoid glycosides have been shown to suppress iNOS expression and subsequent NO production.[8]

-

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. Flavonoids are known to inhibit COX-2 expression.[8]

-

Pro-inflammatory Cytokines: The production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) is significantly reduced by the action of flavonoids on the aforementioned signaling pathways.[4]

The presence of p-coumaroyl moieties may enhance the anti-inflammatory activity, as studies on related compounds like tiliroside (kaempferol-3-O-β-D-(6''-O-p-coumaroyl)-glucopyranoside) have shown potent inhibitory effects on neuroinflammation.[9]

Data Presentation: Anti-inflammatory Effects of Structurally Related Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of compounds structurally related to this compound.